molecular formula C27H27N3O3 B11321184 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B11321184
M. Wt: 441.5 g/mol
InChI Key: UZKFYCHQPOCADG-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a benzodiazole ring, a phenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the hydroxyphenoxypropyl group: This step involves the reaction of the benzodiazole intermediate with 2-hydroxy-3-(4-methylphenoxy)propyl bromide under basic conditions.

    Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and mechanisms of action in various disease models.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzodiazole ring are likely involved in binding to the target, while the phenyl and pyrrolidinone groups may contribute to the overall stability and specificity of the interaction. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is unique due to its combination of structural features, which may confer specific binding properties and reactivity. Its benzodiazole ring and pyrrolidinone moiety are not commonly found together in similar compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C27H27N3O3/c1-19-11-13-23(14-12-19)33-18-22(31)17-30-25-10-6-5-9-24(25)28-27(30)20-15-26(32)29(16-20)21-7-3-2-4-8-21/h2-14,20,22,31H,15-18H2,1H3

InChI Key

UZKFYCHQPOCADG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O

Origin of Product

United States

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